![molecular formula C15H16N2O3 B14002011 N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide CAS No. 32219-31-1](/img/structure/B14002011.png)
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with an acetamide group and a propan-2-ylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide typically involves the reaction of naphthalene derivatives with acetamide and propan-2-ylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The acetamide and propan-2-ylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, hydroquinone derivatives, and various substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The pathways involved in these effects include the modulation of signaling cascades and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide include other naphthalene derivatives with different substituents, such as:
- Naphthalene-1,4-dione
- 2-Acetylnaphthalene
- 1,4-Dihydroxynaphthalene
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both acetamide and propan-2-ylamino groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a compound of significant interest for further research and development .
Eigenschaften
CAS-Nummer |
32219-31-1 |
|---|---|
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-8(2)16-12-13(17-9(3)18)15(20)11-7-5-4-6-10(11)14(12)19/h4-8,16H,1-3H3,(H,17,18) |
InChI-Schlüssel |
VGULKWPKJGLXND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


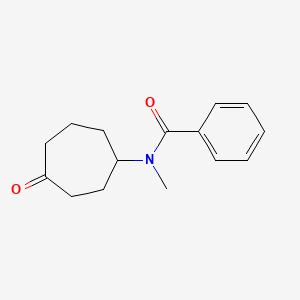

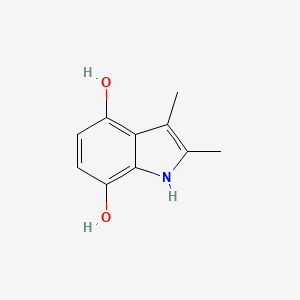
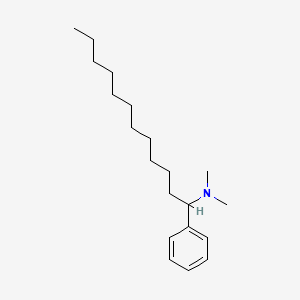
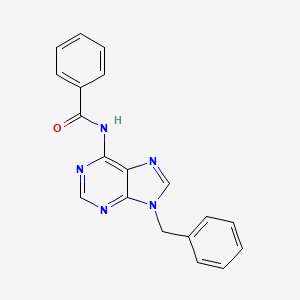
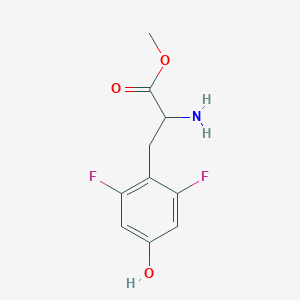
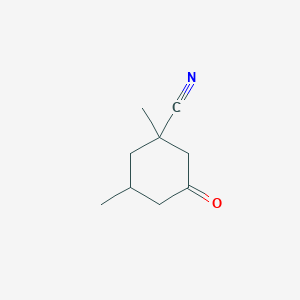
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
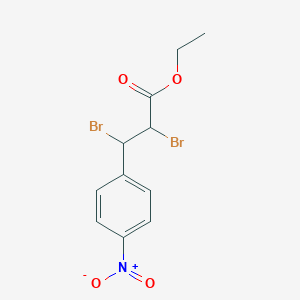
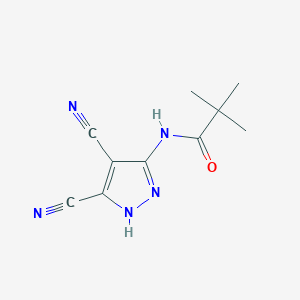
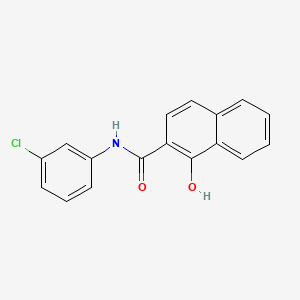
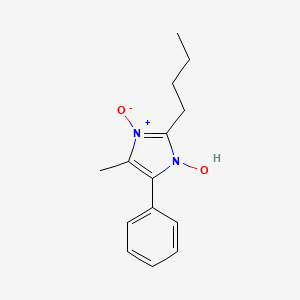
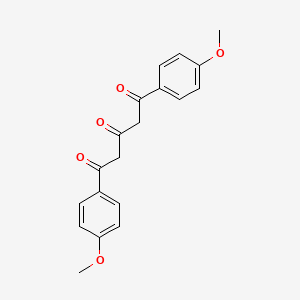
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
